![molecular formula C18H22N2O3S B2808743 (Z)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 897494-06-3](/img/structure/B2808743.png)

(Z)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

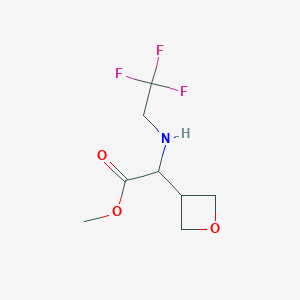

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring and a carboxamide group. Thiazoles are aromatic heterocycles that are found in many important drugs and natural products . Carboxamides are common functional groups in medicinal chemistry, known for their diverse biological activities .

Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered ring containing nitrogen and sulfur atoms, which contributes to the molecule’s aromaticity and stability . The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2), which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring . Carboxamides, on the other hand, can be hydrolyzed to produce carboxylic acids and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of its substituents. Factors that could be influenced by these properties include the compound’s solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Chemical Applications

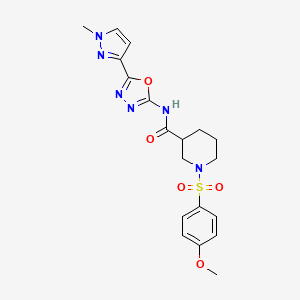

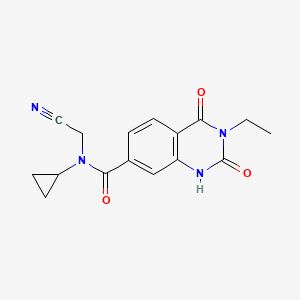

Compounds related to benzo[d]thiazoles and dihydro-1,4-dioxines have been extensively studied for their synthetic applications. For instance, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines utilizing conventional and microwave-assisted methods demonstrates the interest in these heterocycles due to their valuable biological activities (Youssef, Azab, & Youssef, 2012). Moreover, novel methods for creating 2,3-dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives via palladium-catalyzed reactions have been explored, highlighting the versatility and reactivity of these frameworks (Gabriele et al., 2006).

Material Science and Environmental Applications

In material science and environmental applications, derivatives of benzo[d]thiazoles have been used in the development of magnetic nanoadsorbents for the removal of heavy metals from industrial wastes, demonstrating their utility in environmental remediation (Zargoosh et al., 2015). This illustrates the potential of similar compounds in addressing pollution and enhancing waste treatment technologies.

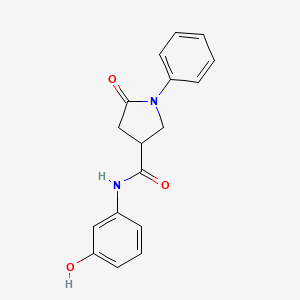

Biological and Pharmacological Research

The exploration of benzo[d]thiazole derivatives in biological and pharmacological research reveals a wide array of activities. Compounds incorporating the benzo[d]thiazole unit have been investigated for their antibacterial properties, offering insights into the design of novel antimicrobial agents (Palkar et al., 2017). Additionally, studies on carboxamide and sulfonamide derivatives related to phenoxazine and phenothiazine have shown a broad spectrum of biological activities, suggesting the potential of the target compound in drug discovery and development (Shlenev et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(6-propan-2-yl-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-4-7-20-14-6-5-13(12(2)3)10-16(14)24-18(20)19-17(21)15-11-22-8-9-23-15/h5-6,10-12H,4,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIYPUJREDCHQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate](/img/structure/B2808676.png)

![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)

![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)

![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)